cyclooct-4-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “cyclooct-4-en-1-one” is known as 2,4-Dichlorophenoxyacetic acid. It is a synthetic auxin, which is a type of plant hormone. This compound is widely used as a herbicide to control broadleaf weeds. It mimics the natural plant hormone indole-3-acetic acid, causing uncontrolled growth and eventually leading to the death of the plant.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dichlorophenoxyacetic acid is typically synthesized through the chlorination of phenol to produce 2,4-dichlorophenol, which is then reacted with chloroacetic acid under alkaline conditions. The reaction involves the following steps:
Chlorination of Phenol: Phenol is chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride to produce 2,4-dichlorophenol.
Reaction with Chloroacetic Acid: 2,4-dichlorophenol is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form 2,4-Dichlorophenoxyacetic acid.
Industrial Production Methods
In industrial settings, the production of 2,4-Dichlorophenoxyacetic acid follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced separation techniques such as crystallization and distillation helps in purifying the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichlorophenoxyacetic acid undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various by-products, depending on the conditions.
Reduction: Under specific conditions, it can be reduced to form less chlorinated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like ammonia or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Various chlorinated phenolic compounds.
Reduction: Less chlorinated phenoxyacetic acids.
Substitution: Amino derivatives of phenoxyacetic acid.
Scientific Research Applications
2,4-Dichlorophenoxyacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of synthetic auxins and their interactions with plant hormones.
Biology: Researchers use it to study plant growth and development, as well as the mechanisms of herbicide resistance.
Medicine: It has been investigated for its potential use in cancer therapy due to its ability to induce cell death.
Industry: It is widely used in agriculture as a herbicide to control broadleaf weeds in crops such as wheat, corn, and rice.
Mechanism of Action
2,4-Dichlorophenoxyacetic acid exerts its effects by mimicking the natural plant hormone indole-3-acetic acid. It binds to the same receptors as the natural hormone, causing uncontrolled cell division and growth. This leads to the formation of abnormal tissues and eventually the death of the plant. The molecular targets include auxin receptors and various signaling pathways involved in cell growth and division.
Comparison with Similar Compounds
2,4-Dichlorophenoxyacetic acid is similar to other synthetic auxins such as:
2,4,5-Trichlorophenoxyacetic acid: Another synthetic auxin with similar herbicidal properties but with a higher toxicity profile.
Mecoprop: A selective herbicide used to control broadleaf weeds, similar in structure but with different substitution patterns on the phenoxyacetic acid moiety.
Dicamba: Another synthetic auxin used as a herbicide, with a different chemical structure but similar mode of action.
The uniqueness of 2,4-Dichlorophenoxyacetic acid lies in its balance of efficacy and safety, making it one of the most widely used herbicides in the world.
Properties
IUPAC Name |
cyclooct-4-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c9-8-6-4-2-1-3-5-7-8/h1-2H,3-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCMJRQVMECBHEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(=O)C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30338383 |
Source
|
Record name | 4-Cycloocten-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30338383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6925-14-0 |
Source
|
Record name | 4-Cycloocten-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30338383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.